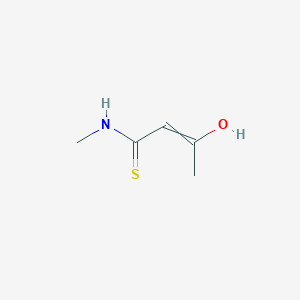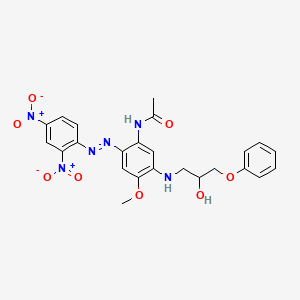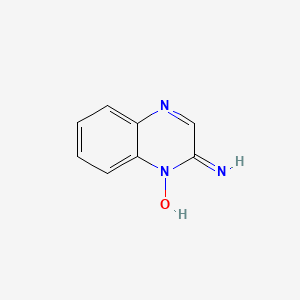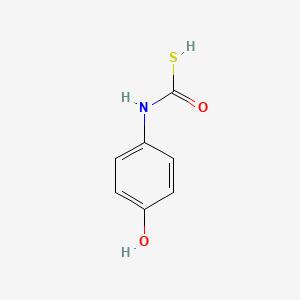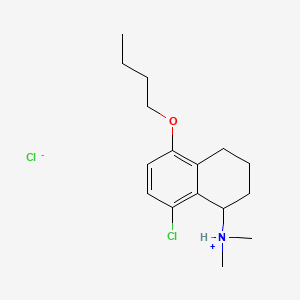
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains various functional groups, including an amine, a butoxy group, and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-nitronaphthalene to 1-naphthylamine, followed by further modifications to introduce the butoxy and chloro groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted naphthylamine derivatives, which can have different properties and applications depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine: A simpler derivative without the butoxy and chloro groups.
2-Naphthylamine: Another naphthalene derivative with different substitution patterns.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar structural features but lacking the butoxy and chloro groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound in various research and industrial fields.
Propiedades
Número CAS |
63979-00-0 |
|---|---|
Fórmula molecular |
C16H25Cl2NO |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
(5-butoxy-8-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-4-5-11-19-15-10-9-13(17)16-12(15)7-6-8-14(16)18(2)3;/h9-10,14H,4-8,11H2,1-3H3;1H |
Clave InChI |
JMUASIVTOVCDRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
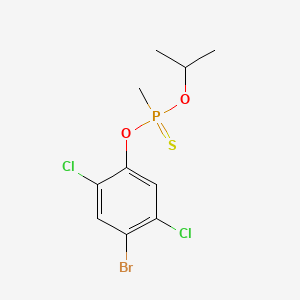
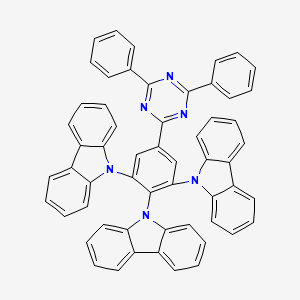
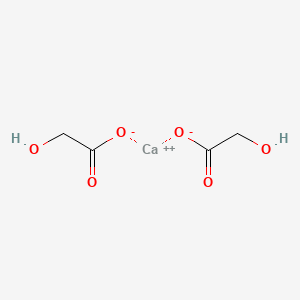
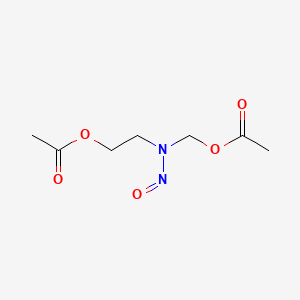

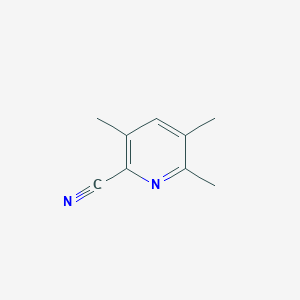

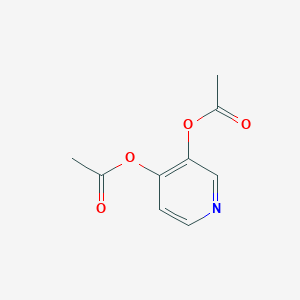
![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
